ETHYL 4-({1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZOATE: is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to an ethyl benzoate moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of ETHYL 4-({1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZOATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-aminobenzoic acid with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
ETHYL 4-({1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZOATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts such as acids or bases to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other pyrazolo[3,4-d]pyrimidine derivatives with diverse biological activities
Biology: The compound exhibits significant anticancer activity by inhibiting key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TKs)
Medicine: Due to its potent anticancer properties, it is being investigated as a potential therapeutic agent for the treatment of various cancers
Mechanism of Action
The mechanism of action of ETHYL 4-({1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZOATE involves the inhibition of specific molecular targets and pathways. It primarily targets cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, preventing their normal function and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
ETHYL 4-({1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)BENZOATE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant anticancer activity by targeting CDKs and other enzymes.
Pyrazolo[3,4-d]pyrimidine-urea hybrids: These hybrids have shown promising anticancer activity in vitro and in vivo.
The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core with the ethyl benzoate moiety, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)9-3-5-10(6-4-9)18-12-11-7-17-19-13(11)16-8-15-12/h3-8H,2H2,1H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBIWHACUFYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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